(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate
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Overview
Description
(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate is a complex organic compound that features a benzothiazole ring, a cyano group, and a chlorophenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-chlorophenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s cyano group can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-methylphenyl)acetate
- [(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-fluorophenyl)acetate
Uniqueness
(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity compared to its analogs. This structural feature may also impart distinct electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2S/c18-12-7-5-11(6-8-12)9-16(22)23-21-14(10-19)17-20-13-3-1-2-4-15(13)24-17/h1-8H,9H2/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKRDCIZEHRSEE-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=NOC(=O)CC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=N/OC(=O)CC3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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